molecular formula C12H17NO3 B7571410 (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone

(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone

Cat. No. B7571410
M. Wt: 223.27 g/mol
InChI Key: PRZXELGGUYUWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMFMM is a heterocyclic compound that contains a morpholine ring and a furan ring, which makes it a unique compound with diverse applications.

Mechanism of Action

The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and fungi. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to interact with specific enzymes and proteins, leading to the inhibition of cellular processes that are essential for the growth and survival of cancer cells and fungi.
Biochemical and Physiological Effects
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to inhibit the growth of fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is also relatively inexpensive, making it an attractive option for researchers with limited budgets. However, (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone in scientific research. One potential application is in the development of novel chemotherapeutic agents for the treatment of cancer. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant anticancer properties, and further research is needed to explore its potential as a cancer treatment. Another potential application is in the development of antifungal drugs. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant antifungal properties, and further research is needed to explore its potential as an antifungal agent.
Conclusion
In conclusion, (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is a unique compound with diverse applications in scientific research. It has significant anticancer and antifungal properties and has been used in the development of novel chemotherapeutic agents and antifungal drugs. Further research is needed to explore its potential in these areas and to identify new applications for this compound.

Synthesis Methods

(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,5-dimethylmorpholine with 2,5-dimethylfuran-2-carboxylic acid. The reaction is catalyzed by a strong acid, and the resulting product is purified through a series of chromatographic techniques.

Scientific Research Applications

(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anticancer properties and has been used in the development of novel chemotherapeutic agents. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to possess antifungal properties and has been used in the development of antifungal drugs.

properties

IUPAC Name

(2,5-dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-7-15-10(3)6-13(8)12(14)11-5-4-9(2)16-11/h4-5,8,10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZXELGGUYUWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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